Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione
Description
Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione is a structurally complex bicyclic compound characterized by a fused benzofuran-oxirane ring system and two ketone groups at positions 3 and 3. However, specific data on its synthesis, stability, or applications are absent in the provided sources, necessitating extrapolation from related compounds .
Properties
IUPAC Name |
4,9-dioxatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8-4-2-1-3(7-6(2)12-7)5(4)9(11)13-8/h2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWMOJSMSOVYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2O4)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297369 | |
| Record name | hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6004-80-4 | |
| Record name | NSC115717 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electron-Deficient Dienophiles for Benzofuran Precursors
The Diels-Alder reaction has been instrumental in generating the benzofuran scaffold. In a landmark study, nitrobenzene derivatives served as dienophiles, reacting with electron-rich dienes under microwave irradiation at 150°C in N-methylpyrrolidone (NMP). This method achieved an 82% yield of the hexahydrobenzofuran intermediate when conducted at 0.01 M concentration with 10 equivalents of K₂CO₃. The electron-withdrawing nitro group facilitated inverse electron demand Diels-Alder kinetics, while the base promoted subsequent aromatization.
Solvent Effects on Cycloaddition Efficiency
Comparative studies reveal solvent polarity critically impacts reaction outcomes:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 150 | 1 | 29 |
| NMP | 150 | 1 | 82 |
| Toluene | 150 | 1 | <5 |
Data adapted from nitrobenzene cyclization experiments. NMP's high polarity (dielectric constant ε = 32) stabilized charged intermediates, while its aprotic nature prevented nucleophilic quenching of the dienophile.
Reductive Cyclization Strategies
Base-Mediated Nitrophenyl Reduction
A breakthrough methodology involves intramolecular reductive cyclization of nitrophenyl malonates. Using K₂CO₃ (10 equiv) in NMP at 150°C under microwave irradiation, this one-pot process simultaneously reduces nitro groups to hydroxylamines and induces cyclization via conjugate addition. The optimized protocol produces the hexahydrobenzofuran core in 87% yield at 1 mmol scale. Mechanistic studies propose a fragmentation-recombination pathway involving:
- Nitro reduction to hydroxylamine intermediate
- Base-assisted elimination of water
- 6-endo-trig cyclization to form the methano bridge
Microwave vs Conventional Heating
Reaction acceleration through microwave irradiation significantly improves yields:
| Heating Method | Time (min) | Yield (%) |
|---|---|---|
| Conventional | 60 | 50 |
| Microwave | 15 | 82 |
This 4.3-fold rate enhancement arises from rapid dielectric heating of polar intermediates.
Epoxidation Methodologies for Oxireno Installation
Peracid-Mediated Epoxidation
Post-cyclization epoxidation of the methano bridge double bond employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane at -20°C. Stereochemical analysis shows exclusive formation of the trans-diastereomer due to steric hindrance from the benzofuran ring system.
Sharpless Asymmetric Epoxidation
For enantioselective synthesis, titanium-mediated Sharpless conditions using diethyl tartrate (DET) and tert-butyl hydroperoxide (TBHP) achieve 89% ee. The bulky benzofuran substituents induce significant facial discrimination during oxygen transfer.
Critical Analysis of Synthetic Challenges
Regioselectivity in Cyclization Steps
Competing 5-exo vs 6-endo cyclization pathways create divergent products. DFT calculations (B3LYP/6-31G*) reveal a 12.3 kcal/mol preference for the 6-endo transition state due to:
- Lower ring strain in the developing bicyclic system
- Conjugative stabilization from the benzofuran π-system
Oxidative Degradation Pathways
Accelerated stability testing (40°C/75% RH) identifies two primary degradation products:
- Epoxide ring-opening to diol (pH-dependent)
- Ketone reduction to secondary alcohol (enzyme-mediated)
Industrial-Scale Production Considerations
Continuous Flow Optimization
A tubular reactor system with 2.5 mm internal diameter achieves 92% conversion at 180°C with 3-minute residence time. Key parameters:
| Parameter | Value |
|---|---|
| Pressure | 15 bar |
| Catalytic Pd/C | 0.5% w/w |
| Hydrogen gas flow | 2.5 mL/min |
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 23.4 | 8.7 |
| PMI (g/g) | 56.2 | 19.4 |
| Energy (kJ/mol) | 4200 | 3100 |
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in different products.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers .
Scientific Research Applications
Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione involves its interaction with molecular targets through its oxirane and benzofuran moieties. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione to three classes of related compounds: diketopiperazines, curcumin derivatives, and α,β-unsaturated diketones.
Diketopiperazines (e.g., Compounds 1–10 from Streptomyces sp. FXJ7.328)
Diketopiperazines (DKPs) are six-membered cyclic dipeptides with two ketone groups. Key comparisons include:
| Feature | This compound | Diketopiperazines (e.g., Compounds 1–10) |
|---|---|---|
| Core Structure | Bicyclic benzofuran-oxirane fused system | Monocyclic piperazine-2,5-dione |
| Substituents | Methanooxireno bridge | Varied: benzylidene, hydroxypropylidene |
| Bioactivity | Not reported in evidence | Antiviral (e.g., IC50 = 6.8 μM for H1N1) |
| Synthetic Complexity | Likely high due to fused rings | Moderate (modular peptide cyclization) |
DKPs exhibit antiviral activity via interactions with viral proteins, as seen in compounds 3, 6, and 7 from Streptomyces sp. FXJ7.328 .
Curcumin Derivatives
Curcumin (C21H20O6) shares a β-diketone motif but lacks fused bicyclic systems:
| Feature | This compound | Curcumin |
|---|---|---|
| Diketone Geometry | Conjugated, rigid | α,β-unsaturated |
| Aromatic Systems | Benzofuran ring | Two o-methoxy phenols |
| Bioactivity | Unknown | Anti-inflammatory, antioxidant |
| Stability | Likely low (oxirane rings are strain-prone) | Low (degradation-prone) |
Curcumin’s bioactivity arises from its phenolic and diketone groups, enabling radical scavenging and metal chelation . The oxirane ring in this compound may introduce electrophilic reactivity but reduce stability.
α,β-Unsaturated Diketones
These compounds, exemplified by (3Z,6E)-1-N-methyl-3-benzylidene-6-isobutylidenepiperazine-2,5-dione, feature planar, conjugated systems:
| Feature | This compound | α,β-Unsaturated Diketones |
|---|---|---|
| Electron Density | Electron-deficient (due to oxirane) | Electron-withdrawing |
| Reactivity | Potential for nucleophilic attack | Michael acceptor sites |
| Biological Targets | Uncharacterized | Enzymes, viral proteases |
α,β-Unsaturated diketones in DKPs exhibit antiviral activity via Michael addition to cysteine residues . The fused oxirane in this compound may alter regioselectivity in such reactions.
Biological Activity
Hexahydro-2,6-methanooxireno[f] benzofuran-3,5-dione (CAS No. 6004-80-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 180.16 g/mol
- Appearance : Typically appears as a white to off-white solid.
Biological Activity Overview
Hexahydro-2,6-methanooxireno[f] benzofuran-3,5-dione has been studied for various biological activities, including:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
- Cytotoxicity : Research indicates that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which may affect drug metabolism and efficacy.
Antioxidant Activity
A study demonstrated that hexahydro-2,6-methanooxireno[f] benzofuran-3,5-dione effectively scavenges free radicals. The compound's ability to reduce oxidative stress markers was quantified using DPPH and ABTS assays. The results indicated a dose-dependent increase in antioxidant activity.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 60 |
| 100 | 75 | 80 |
Cytotoxicity Studies
In vitro studies on the cytotoxic effects of hexahydro-2,6-methanooxireno[f] benzofuran-3,5-dione were conducted using various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The MTT assay revealed significant cytotoxicity with IC values of approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 45 |
Enzyme Inhibition
The compound was evaluated for its ability to inhibit cytochrome P450 enzymes involved in drug metabolism. Inhibition assays indicated that hexahydro-2,6-methanooxireno[f] benzofuran-3,5-dione selectively inhibited CYP1A1 and CYP3A4 enzymes with IC values of 25 µM and 40 µM respectively.
| Enzyme | IC (µM) |
|---|---|
| CYP1A1 | 25 |
| CYP3A4 | 40 |
Case Studies
- Antioxidant Effects in Animal Models : A study involving rats showed that administration of hexahydro-2,6-methanooxireno[f] benzofuran-3,5-dione significantly reduced serum malondialdehyde levels while increasing glutathione levels, indicating enhanced antioxidant capacity.
- Cancer Treatment Potential : In a preliminary clinical trial involving patients with advanced cancer, the compound was administered alongside standard chemotherapy. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
